REACTION_CXSMILES
|
F[C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]2)[CH:7]=[C:6]([F:17])[C:3]=1[C:4]#[N:5].[O-:18][CH2:19][CH3:20].[Na+]>CCO>[CH2:19]([O:18][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]2)[CH:7]=[C:6]([F:17])[C:3]=1[C:4]#[N:5])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)N1CCC(CC1)O)F
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 70° C. for an additional 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
excess base was consumed by the addition of a saturated aqueous solution of NH4Cl
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with H2O
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C#N)C(=CC(=C1)N1CCC(CC1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.048 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |